1-Butanoylpyrrolidin-2-one
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Overview
Description
Preparation Methods
1-Butanoylpyrrolidin-2-one can be synthesized through various methods. One common synthetic route involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods often involve the use of specific oxidants and additives to achieve high yields and selectivity.
Chemical Reactions Analysis
1-Butanoylpyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include copper acetate, potassium iodide, and Oxone in acetonitrile under oxygen at elevated temperatures. Major products formed from these reactions include pyrrolidine-2-carbaldehyde and its derivatives.
Scientific Research Applications
1-Butanoylpyrrolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is used in the study of biological processes and as a component in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of fine chemicals, dyes, and pigments
Mechanism of Action
The mechanism of action of 1-Butanoylpyrrolidin-2-one involves its interaction with various molecular targets and pathways. The compound’s high solvency power and water miscibility make it an effective solvent for various chemical reactions. Its high chemical and thermal stability also contribute to its effectiveness in industrial applications .
Comparison with Similar Compounds
1-Butanoylpyrrolidin-2-one is often compared with other similar compounds such as:
- N-Methyl-2-pyrrolidone (NMP)
- N,N-Dimethylacetamide (DMA)
- Dimethyl sulfoxide (DMSO)
- N,N-Dimethylformamide (DMF) What sets this compound apart is its lower volatility, non-classification as a developmental or genotoxic compound, and its inherently biodegradable nature .
Properties
CAS No. |
22707-38-6 |
---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-butanoylpyrrolidin-2-one |
InChI |
InChI=1S/C8H13NO2/c1-2-4-7(10)9-6-3-5-8(9)11/h2-6H2,1H3 |
InChI Key |
JTDHUAGBXUTEAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCCC1=O |
Origin of Product |
United States |
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